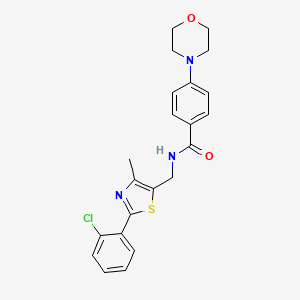

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-4-morpholinobenzamide

Description

N-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-4-morpholinobenzamide is a thiazole-based compound featuring a 2-chlorophenyl substituent at the 2-position of the thiazole ring and a methyl group at the 4-position.

Properties

IUPAC Name |

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-4-morpholin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O2S/c1-15-20(29-22(25-15)18-4-2-3-5-19(18)23)14-24-21(27)16-6-8-17(9-7-16)26-10-12-28-13-11-26/h2-9H,10-14H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKGWVUQHUNBSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CC=C(C=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-4-morpholinobenzamide is a complex organic molecule notable for its potential biological activities. This compound features a thiazole ring, which is recognized for its diverse pharmacological properties, including antimicrobial and anticancer activities. Understanding the biological activity of this compound requires an exploration of its mechanisms of action, target interactions, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 402.89 g/mol. The structure includes a thiazole moiety, which is significant in medicinal chemistry for its ability to interact with various biological targets.

The specific mechanisms by which this compound exerts its biological effects are not fully elucidated. However, compounds containing thiazole rings often act by:

- Inhibiting Enzymatic Activity : Many thiazole derivatives have been documented to inhibit specific enzymes involved in cell proliferation and survival.

- Interfering with Cellular Signaling : Thiazoles can modulate signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have demonstrated:

- Cytotoxic Effects : Studies show that related thiazole compounds can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

- Inhibition of Tumor Growth : Animal studies have reported reduced tumor size when treated with thiazole-based compounds .

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties:

- Bacterial Inhibition : Certain studies have highlighted the effectiveness of thiazole compounds against bacterial strains such as E. coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or function .

Case Studies

-

Study on Anticancer Properties :

- A study published in Journal of Medicinal Chemistry evaluated a series of thiazole derivatives, including similar structures to this compound. Results indicated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values in the low micromolar range.

-

Antimicrobial Evaluation :

- Research conducted by MDPI assessed the antibacterial activity of various thiazole derivatives against common pathogens. The findings suggested that certain derivatives exhibited minimum inhibitory concentrations (MIC) below 10 µg/mL against gram-positive bacteria, confirming their potential as antimicrobial agents .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-4-morpholinobenzamide exhibit anticancer properties. For instance, derivatives of thiazole have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest .

Case Study: Thiazole Derivatives in Cancer Treatment

A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives significantly reduced tumor growth in xenograft models of breast cancer. The mechanism was attributed to the inhibition of specific kinase pathways involved in cell survival .

Antimicrobial Properties

The compound has been investigated for its antimicrobial effects against a range of pathogens. Thiazole-containing compounds are known for their ability to disrupt bacterial cell membranes and inhibit essential enzymes.

Case Study: Antibacterial Activity

In a recent study, this compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory activity at low concentrations. The results suggest potential use as a lead compound for developing new antibiotics .

Neuropharmacology

The morpholine moiety in the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly as modulators of serotonin and dopamine receptors.

Case Study: Neuroprotective Effects

Research has indicated that morpholine derivatives can exhibit neuroprotective effects in models of neurodegenerative diseases by reducing oxidative stress and inflammation . This positions this compound as a candidate for further investigation in neuroprotective therapies.

Agricultural Applications

The compound's potential extends into agricultural chemistry, where thiazole derivatives are utilized as fungicides and herbicides. Their ability to inhibit fungal growth makes them valuable in crop protection.

Case Study: Fungicidal Activity

A patent outlines the use of thiazole-based compounds as effective fungicides against Fusarium species, which are known to cause significant crop losses. The study demonstrated that these compounds could reduce fungal biomass significantly when applied at recommended rates .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Core

Fluorophenyl vs. Chlorophenyl Substituents

The compound 2-(ethylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzamide (CAS: 1448035-98-0) differs by replacing the 2-chlorophenyl group with a 2-fluorophenyl substituent. The molecular weight of this analog is 386.5 g/mol, slightly lower than the target compound (estimated ~420–430 g/mol due to morpholine’s larger substituent) .

Benzamide Modifications

The target compound’s 4-morpholinobenzamide group contrasts with the 2-(ethylthio)benzamide substituent in the fluorophenyl analog. Morpholine’s oxygen and nitrogen atoms enhance hydrophilicity and hydrogen-bonding capacity, whereas the ethylthio group is less polar, likely increasing lipophilicity. Such differences could impact solubility, membrane permeability, and metabolic stability .

Heterocyclic Core Modifications

Thiazolidinone Derivatives

Compounds like (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide () replace the thiazole ring with a thiazolidinone core. The dioxo group introduces strong electron-withdrawing effects, altering electronic distribution and reactivity. This structural shift may reduce aromaticity compared to thiazole, affecting π-π stacking interactions in biological systems .

Triazole-Based Analogs

Synthesized 1,2,4-triazole derivatives (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones from ) feature a triazole ring instead of thiazole. These compounds exhibit tautomerism (thione vs. thiol forms), confirmed by IR spectra showing νC=S at 1247–1255 cm⁻¹ and absence of νS-H bands. The triazole’s smaller ring size and additional nitrogen may enhance hydrogen-bonding diversity but reduce lipophilicity compared to thiazole-based structures .

Structural and Functional Group Analysis

Spectroscopic Comparisons

Molecular Weight and Polarity

Research Tools and Methodologies

- Structural Analysis : Software like SHELX () and Multiwfn () are critical for X-ray crystallography and electronic structure analysis, respectively, enabling precise comparison of bond lengths, electron density, and reactive sites .

- Synthetic Routes : Carbodiimide-mediated coupling () and sodium hydroxide-mediated cyclization () are common methods for synthesizing thiazole and triazole derivatives, highlighting shared synthetic challenges in heterocyclic chemistry .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-4-morpholinobenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via amide coupling between the thiazole-methylamine intermediate and 4-morpholinobenzoic acid. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or DCC in anhydrous DMF at 0–5°C to minimize side reactions.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures improves yield and purity .

- Monitoring : Track reaction progress via TLC (UV visualization) and confirm intermediates via -NMR (e.g., disappearance of amine protons at δ 2.5–3.5 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- Mass Spectrometry (MS) : Confirm molecular weight using ESI-MS (e.g., expected [M+H] peak). Fragmentation patterns help identify the thiazole and benzamide moieties .

- NMR Spectroscopy : - and -NMR are essential. For example, the morpholine ring’s protons appear as a multiplet at δ 3.5–3.7 ppm, while the thiazole methyl group resonates as a singlet near δ 2.4 ppm .

- Fluorescence Spectroscopy : If applicable, measure excitation/emission maxima (e.g., λ = 280 nm, λ = 350 nm) to assess electronic properties .

Q. How can crystallographic data validate the compound’s structure?

- Methodological Answer : Single-crystal X-ray diffraction is definitive. Use SHELXL for refinement (e.g., anisotropic displacement parameters for non-H atoms) and ORTEP-3 for visualization. Key metrics:

- R-factor : Aim for < 0.05 for high-resolution data.

- Torsion angles : Confirm planarity of the benzamide and thiazole rings .

Advanced Research Questions

Q. How can computational tools like Multiwfn resolve discrepancies between experimental and predicted electronic properties?

- Methodological Answer :

- Electrostatic Potential (ESP) Mapping : Use Multiwfn to calculate ESP surfaces and identify nucleophilic/electrophilic regions (e.g., morpholine’s oxygen as a hydrogen-bond acceptor). Compare with experimental solvatochromic shifts .

- Electron Localization Function (ELF) : Analyze bond critical points to validate conjugation between the thiazole and benzamide groups .

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the 2-chlorophenyl group with fluorophenyl or methylpyridyl groups (see pesticidal analogs in ).

- Functional Group Modulation : Replace morpholine with piperazine or thiomorpholine to assess solubility and target binding.

- Synthetic Routes : Adapt protocols from , using Suzuki coupling for aryl modifications or reductive amination for morpholine alternatives .

Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?

- Methodological Answer :

- Dynamic Effects : NMR may indicate rotational flexibility (e.g., morpholine ring puckering), while crystallography shows a static conformation. Use variable-temperature NMR to probe dynamics .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) in crystals to explain packing effects absent in solution-phase spectra .

Q. What advanced refinement techniques improve crystallographic models for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.